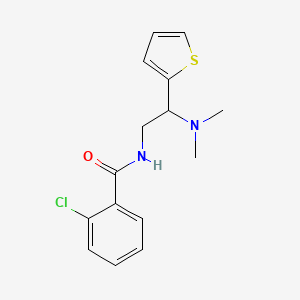

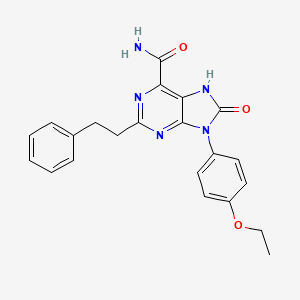

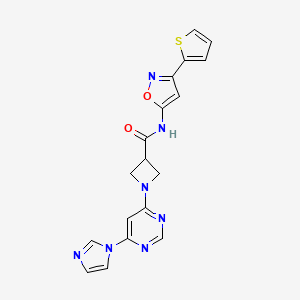

![molecular formula C16H15ClN6O4 B2564988 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide CAS No. 899995-49-4](/img/structure/B2564988.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . The 3D structure may be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

This compound belongs to a class of chemicals that include pyrazolo[3,4-d]pyrimidine derivatives, which are noted for their potential antitumor activity. The synthesis of these compounds often involves starting from readily available precursors, incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine to modify the molecules' lipophilicity and improve transport through cell wall barriers. These modifications aim to enhance the compounds' in vitro anti-cancer activity, as demonstrated by compounds showing good potency in monolayer proliferation assays across various cell lines (Maftei et al., 2016).

Antitumor and Anticancer Activity

A significant aspect of research on this compound focuses on its antitumor and anticancer activities. Various derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested against different cancer cell lines, showing varying degrees of inhibitory activity. These studies contribute to the understanding of the compound's mechanism of action at the molecular level, potentially offering insights into new cancer therapies (Abdellatif et al., 2014).

Radiolabeled Derivatives for Tumor Imaging

The development of radiolabeled pyrazolo[1,5-a]pyrimidine derivatives highlights the compound's application in biomedical imaging, particularly in positron emission tomography (PET) for tumor detection. These derivatives have been designed, synthesized, and evaluated for their ability to target tumors effectively, offering potential as new probes for PET tumor imaging (Xu et al., 2011).

Inhibition of Phosphorylation and Proapoptotic Agents

Research has also focused on the compound's ability to inhibit phosphorylation of specific proteins, such as Src, which plays a crucial role in cancer cell growth. By interfering with this phosphorylation process, pyrazolo[3,4-d]pyrimidine derivatives act as proapoptotic agents, blocking cancer cell growth and inducing cell death. This mechanism of action underscores the compound's potential as a therapeutic agent in cancer treatment (Carraro et al., 2006).

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-11(7-19-22)15(25)21(8-18-13)20-14(24)10-6-9(23(26)27)4-5-12(10)17/h4-8H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDHGXHEHJXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

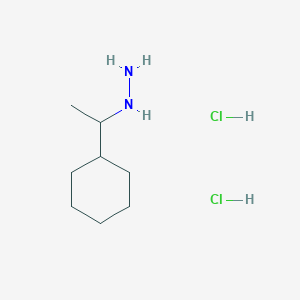

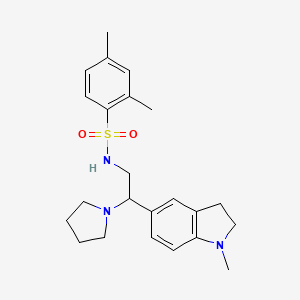

![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)

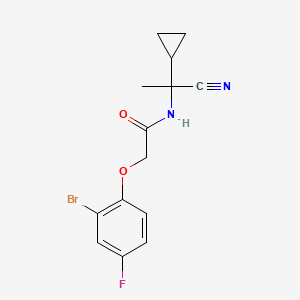

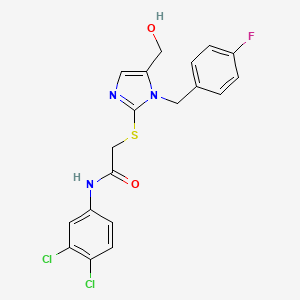

![4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2564910.png)

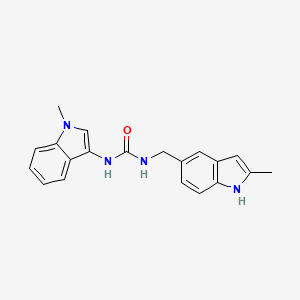

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)

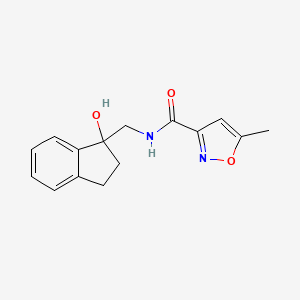

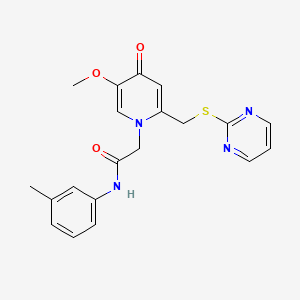

![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)